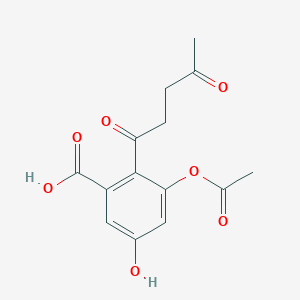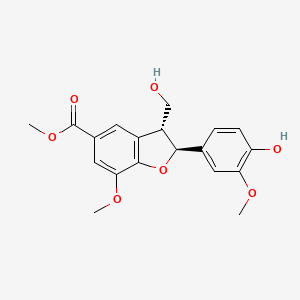![molecular formula C9H12BrN2O9P B568806 [(2R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 1061719-00-3](/img/structure/B568806.png)
[(2R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-5’-uridylic Acid Triethylamine Salt is a modified nucleotide that has gained significant attention in scientific research due to its unique properties. It is a derivative of uridine, a nucleoside that is a building block of RNA. This compound is often used in biochemical and proteomics research.
Métodos De Preparación
The synthesis of 5-Bromo-5’-uridylic Acid Triethylamine Salt involves the bromination of uridine derivatives. The reaction typically requires specific conditions such as the presence of a brominating agent and a suitable solvent. Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops, ensuring high purity and quality.
Análisis De Reacciones Químicas
5-Bromo-5’-uridylic Acid Triethylamine Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogenating agents like bromine.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Bromo-5’-uridylic Acid Triethylamine Salt has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Bromo-5’-uridylic Acid Triethylamine Salt involves its incorporation into RNA molecules. This incorporation can affect the structure and function of the RNA, leading to various biochemical effects. The molecular targets and pathways involved include RNA polymerases and other enzymes involved in RNA synthesis .
Comparación Con Compuestos Similares
5-Bromo-5’-uridylic Acid Triethylamine Salt is unique due to its brominated uridine structure. Similar compounds include:
5-Fluoro-5’-uridylic Acid: Another modified nucleotide with fluorine instead of bromine.
5-Iodo-5’-uridylic Acid: A similar compound with iodine instead of bromine.
5-Chloro-5’-uridylic Acid: A related compound with chlorine instead of bromine .
These compounds share similar properties but differ in their specific chemical reactivity and applications.
Propiedades
IUPAC Name |
[(2R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN2O9P/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19)/t4-,5?,6?,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPVUMJNEZFMNU-LVHTXCCMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C(C([C@H](O2)COP(=O)(O)O)O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN2O9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(6-Chloro-3-pyridinyl)amino]cyclohexanone](/img/structure/B568723.png)
![2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile](/img/structure/B568724.png)
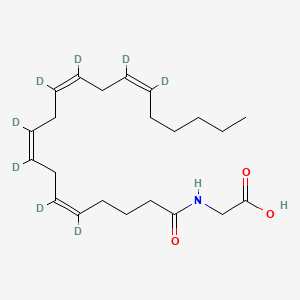

![8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine](/img/structure/B568731.png)
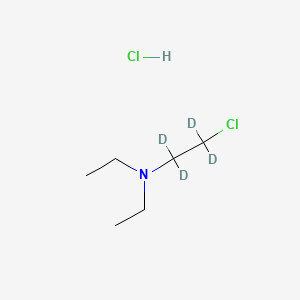
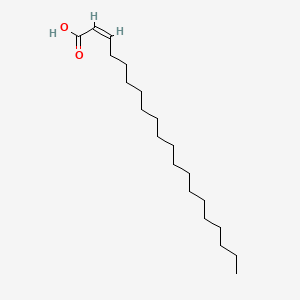
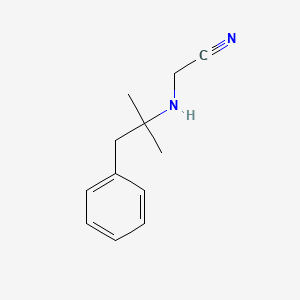

![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B568742.png)
